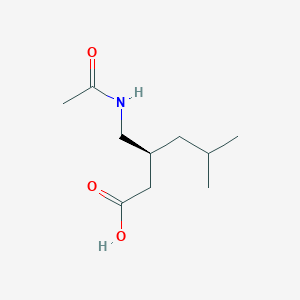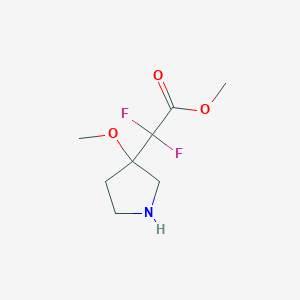
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid, also known as Gabapentin, is a medication widely used to treat epilepsy and neuropathic pain. It was first synthesized in 1975 by Bruce E. Maryanoff and Richard H. Silverman at Northwestern University. Gabapentin is a structural analog of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. Despite its widespread use, the mechanism of action of Gabapentin is not fully understood.
作用机制
The exact mechanism of action of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid is not fully understood. It is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters such as glutamate and substance P, which can lead to a reduction in neuronal activity and pain perception.
Biochemical and Physiological Effects:
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. (3S)-3-(acetamidomethyl)-5-methylhexanoic acid has also been shown to reduce the release of glutamate and substance P, which can lead to a reduction in pain perception. In addition, (3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been shown to have anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid has a number of advantages for use in lab experiments. It is a relatively inexpensive drug and is widely available. It has also been extensively studied, so there is a large body of literature available on its use. However, there are also some limitations to the use of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a steady state concentration in the blood. In addition, it can have variable effects depending on the dose and the individual being studied.
未来方向
For research on (3S)-3-(acetamidomethyl)-5-methylhexanoic acid include the development of new analogs, investigation of the mechanism of action, and more studies on the long-term effects of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid use.
合成方法
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid is synthesized from 1,5-pentanediamine, acetic anhydride, and 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. The yield of the reaction is typically around 50%.
科学研究应用
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. (3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with diabetic neuropathy and postherpetic neuralgia.
属性
IUPAC Name |
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)4-9(5-10(13)14)6-11-8(3)12/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBZFUFUXGFPK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)


![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)
![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)